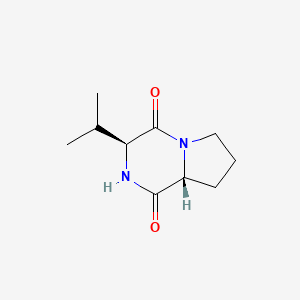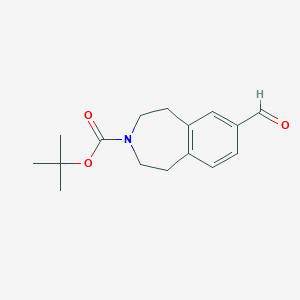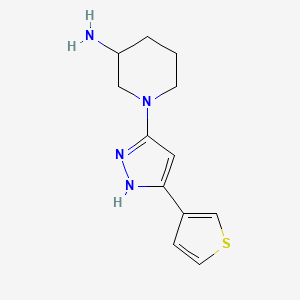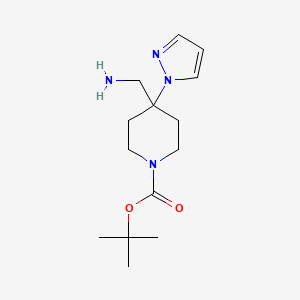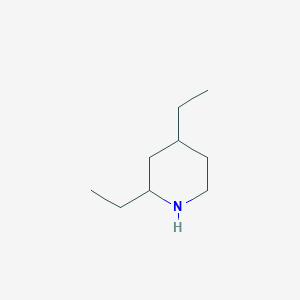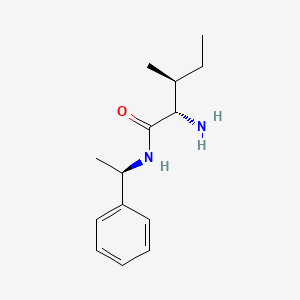
(2s,3s)-2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry, characterized by the presence of multiple chiral centers, makes it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral amines and aldehydes, followed by reductive amination to form the desired amide. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods offer higher yields and better stereoselectivity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
- (2R,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
- (2R,3R)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
Uniqueness
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications requiring high stereoselectivity and specificity .
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11+,13-/m0/s1 |
Clave InChI |
NYJBZGDIBRHACS-LOWVWBTDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C1=CC=CC=C1)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
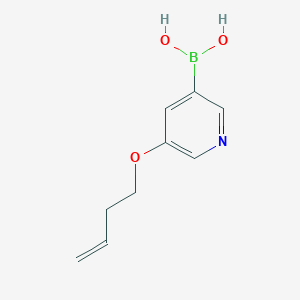
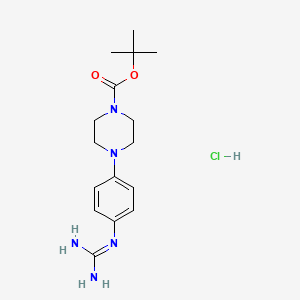
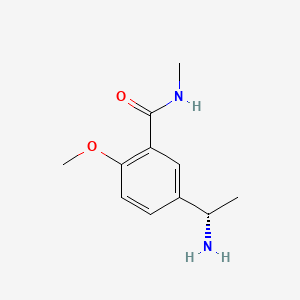
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
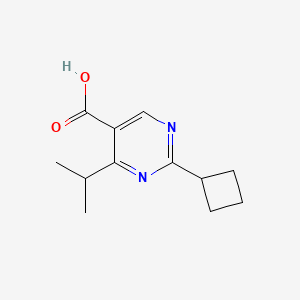
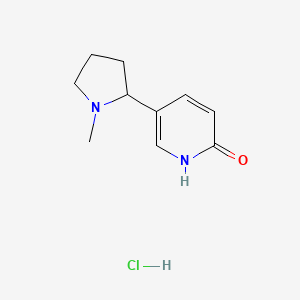
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
